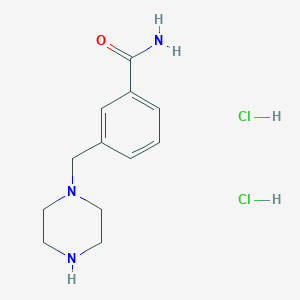

3-Piperazin-1-ylmethyl-benzamide dihydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperazin-1-ylmethyl-benzamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This process includes the following steps:

Cyclization Reaction: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.

Deprotection: Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

3-Piperazin-1-ylmethyl-benzamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Therapeutic Applications

Antipsychotic Properties:

Research indicates that piperazine derivatives, including 3-piperazin-1-ylmethyl-benzamide dihydrochloride, exhibit significant activity as antagonists at dopamine D2 receptors and serotonin 5-HT2 receptors. These actions are crucial for developing antipsychotic medications aimed at treating disorders such as schizophrenia and bipolar disorder . The combination of these receptor activities suggests a reduced risk of extrapyramidal side effects, which is a common drawback in traditional antipsychotics.

Analgesic Effects:

Recent studies have explored the analgesic properties of piperazine-based compounds. For instance, benzylpiperazine derivatives have shown promising results as selective σ1 receptor antagonists, which play a role in modulating pain pathways. The compound has been evaluated in mouse models for its antinociceptive effects, indicating potential for treating chronic pain without significant sedation or motor impairment .

Antidepressant and Anxiolytic Effects:

The dual action on serotonin receptors (5-HT1A agonism) alongside dopamine receptor antagonism positions these compounds as potential candidates for treating depression and anxiety disorders. This profile could lead to novel therapeutic strategies that minimize side effects associated with current antidepressants .

Synthetic Approaches

The synthesis of this compound typically involves the following steps:

- Formation of Piperazine Derivatives: Initial reactions may include the alkylation of piperazine with appropriate benzyl halides.

- Amide Bond Formation: The reaction between the piperazine derivative and benzoic acid or its derivatives leads to the formation of the amide linkage characteristic of this compound.

- Salt Formation: The dihydrochloride salt is often prepared to enhance solubility and stability for pharmaceutical applications.

Case Studies and Research Findings

A review of recent literature highlights several case studies demonstrating the efficacy of piperazine derivatives:

Mécanisme D'action

The mechanism of action of 3-Piperazin-1-ylmethyl-benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound is known to interact with various biological targets, including receptors and enzymes, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperazine: A simple heterocyclic compound with a similar structure.

Benzamide: A compound with a benzene ring and an amide group.

N-Methylpiperazine: A derivative of piperazine with a methyl group attached.

Uniqueness

3-Piperazin-1-ylmethyl-benzamide dihydrochloride is unique due to its specific combination of a piperazine ring and a benzamide group, which imparts distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets and makes it valuable in various research and industrial applications .

Activité Biologique

3-Piperazin-1-ylmethyl-benzamide dihydrochloride (CAS No. 1185298-28-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for enhancing the pharmacological properties of compounds. The presence of the benzamide moiety contributes to its biological activity, particularly in neuropharmacology and oncology.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially exhibiting antipsychotic effects. Compounds with similar structures have demonstrated activity at dopamine and serotonin receptors, which are crucial in mood regulation and psychotic disorders.

- Enzyme Inhibition : The compound may also inhibit certain enzymes involved in cancer cell proliferation. For instance, it has been associated with the inhibition of PARP1, an enzyme critical for DNA repair processes in cancer cells. This inhibition can lead to increased apoptosis in malignant cells .

Biological Activity Table

Antipsychotic Effects

A study investigating compounds with structural similarities to this compound highlighted their potential as dual orexin receptor agonists. These compounds exhibited significant binding affinities, suggesting a role in treating orexin-deficient disorders, which can include certain types of depression and anxiety .

Cancer Research

In a recent study, derivatives of benzamide were tested against human breast cancer cells. The compound showed promising results in inhibiting PARP1 activity, leading to increased apoptosis as evidenced by enhanced CASPASE 3/7 activity . These findings suggest that this compound could be a valuable candidate for further development in cancer therapeutics.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound indicates that it possesses favorable bioavailability characteristics, allowing effective distribution within biological systems. Toxicological studies have not reported significant adverse effects at therapeutic doses, although comprehensive studies are necessary to fully elucidate its safety profile .

Propriétés

IUPAC Name |

3-(piperazin-1-ylmethyl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c13-12(16)11-3-1-2-10(8-11)9-15-6-4-14-5-7-15;;/h1-3,8,14H,4-7,9H2,(H2,13,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNGGWCCHYBIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.